1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] typically involves the alkylation of 2,3-dimethylbutane with benzene derivatives under acidic conditions. A common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] has various scientific research applications:
Chemistry: Used as a flame retardant synergist in polymer chemistry, particularly for polypropylene and polystyrene.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] involves its ability to interact with molecular targets and pathways. As a flame retardant synergist, it enhances the flame retardant properties of polymers by promoting char formation and reducing the release of flammable gases during combustion. The compound’s molecular structure allows it to effectively integrate into polymer matrices, providing stability and enhancing flame retardant efficiency .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene: Similar structure but different substituents on the aromatic rings.
2,3-Dimethyl-2,3-diphenylbutane: Another name for the same compound.
Dicumene: A common name for 2,3-Dimethyl-2,3-diphenylbutane.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene] is unique due to its specific molecular structure, which provides enhanced flame retardant properties compared to other similar compounds. Its ability to act as a synergist with various polymers makes it a valuable additive in the production of flame-retardant materials .
Properties
CAS No. |
827596-78-1 |
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Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-[2,3-dimethyl-3-(3-propan-2-ylphenyl)butan-2-yl]-3-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)19-11-9-13-21(15-19)23(5,6)24(7,8)22-14-10-12-20(16-22)18(3)4/h9-18H,1-8H3 |
InChI Key |
MPADXPKXEMHYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
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